![molecular formula C12H16N6O2 B2588347 3-(terc-butil)-9-metil-7,9-dihidro-[1,2,4]triazino[3,4-f]purina-6,8(1H,4H)-diona CAS No. 898449-11-1](/img/structure/B2588347.png)

3-(terc-butil)-9-metil-7,9-dihidro-[1,2,4]triazino[3,4-f]purina-6,8(1H,4H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

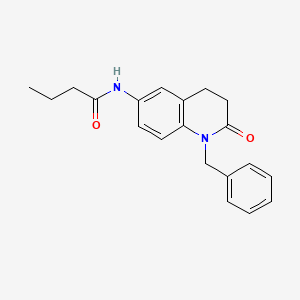

3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C12H16N6O2 and its molecular weight is 276.3. The purity is usually 95%.

The exact mass of the compound 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Materiales Energéticos y Propulsores

Las azolo[1,2,4]triazinas nitro-sustituidas, incluido nuestro compuesto de interés, exhiben características de valor práctico como compuestos ricos en energía. Estos materiales se proponen para su uso en propulsores, explosivos y pirotecnia . Su alto contenido de nitrógeno contribuye a sus propiedades energéticas, lo que los convierte en candidatos atractivos para aplicaciones en combustibles para cohetes, bolsas de aire y otros sistemas de propulsión.

Agentes Antivirales

El compuesto 2-metilsulfanil-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-7(4H)-ona, también conocido como Triazavirin, se deriva de una azolo[1,2,4]triazina relacionada. Triazavirin ha demostrado actividad antiviral contra varios virus de ARN, incluidos los virus de la influenza y el Ébola. Su mecanismo de acción único implica la inhibición de la síntesis de ARN viral, lo que lo convierte en un fármaco antiviral prometedor .

Ciencia de Materiales: Semiconductores Orgánicos

Las azolo[1,2,4]triazinas se han explorado como semiconductores orgánicos debido a sus intrigantes propiedades electrónicas. Los investigadores investigan su uso en transistores de efecto de campo orgánico (OFET), diodos emisores de luz orgánica (OLED) y dispositivos fotovoltaicos. La sustitución terc-butil en nuestro compuesto puede influir en el transporte de carga y la estabilidad, lo que lo convierte en un candidato interesante para la electrónica orgánica .

Química Medicinal: Inhibidores de Quinasas

El andamiaje de purina en nuestro compuesto se asemeja a la adenosina, un componente clave en las vías de señalización celular. Los investigadores han explorado derivados de purina como inhibidores de quinasas, dirigidos a quinasas específicas involucradas en enfermedades como el cáncer. Al modificar el grupo terc-butil y otros sustituyentes, los científicos pueden ajustar la selectividad y la potencia de estos inhibidores .

Química Supramolecular: Interacciones Huésped-Huésped

Las azolo[1,2,4]triazinas pueden actuar como moléculas huésped en la química supramolecular. Los investigadores estudian su capacidad para formar complejos de inclusión con moléculas huésped, como compuestos orgánicos pequeños o iones metálicos. El sustituyente terc-butil puede influir en la afinidad de unión y la selectividad de estas interacciones huésped-huésped .

Ciencia de Materiales: Ingeniería de Cristales

Las estructuras cristalinas de las azolo[1,2,4]triazinas proporcionan información sobre sus arreglos de empaquetamiento e interacciones intermoleculares. Los investigadores exploran los principios de la ingeniería de cristales para diseñar nuevos materiales con propiedades deseadas. Al modificar el grupo terc-butil y otros sustituyentes, pueden controlar el empaquetamiento de los cristales y optimizar propiedades como la solubilidad, la estabilidad y la resistencia mecánica .

Análisis Bioquímico

Biochemical Properties

3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the target. Furthermore, this compound can alter gene expression by interacting with DNA and RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and potency . Long-term exposure to this compound has been associated with sustained alterations in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .

Metabolic Pathways

3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The specific enzymes involved in its metabolism include cytochrome P450 enzymes, which play a crucial role in the biotransformation of many xenobiotics .

Transport and Distribution

The transport and distribution of 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For instance, it may be transported into cells via specific membrane transporters and distributed to organelles such as the mitochondria and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can accumulate in the nucleus, where it influences gene expression and cell cycle regulation .

Propiedades

IUPAC Name |

3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2/c1-12(2,3)6-5-18-7-8(13-10(18)16-15-6)17(4)11(20)14-9(7)19/h5H2,1-4H3,(H,13,16)(H,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIFBDCPVFIEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC2=NC3=C(N2C1)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2588268.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)

![N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2588274.png)

![7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2588276.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide](/img/structure/B2588278.png)

![N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2588282.png)

![2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2588283.png)

![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)